5-(Methylsulfonimidoyl)pentanenitrile
Description
Properties
IUPAC Name |
5-(methylsulfonimidoyl)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-10(8,9)6-4-2-3-5-7/h8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJNLRFGFZFLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonimidoyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 5-bromopentanenitrile with methylsulfonamide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonimidoyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonimidoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonimidoyl compounds.
Scientific Research Applications
5-(Methylsulfonimidoyl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonimidoyl)pentanenitrile involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound Name | Substituent (S) | Molecular Formula | Molecular Weight (g/mol) | Key Chemical Features |
|---|---|---|---|---|
| 5-(Methylsulfanyl)pentanenitrile | -S-CH₃ | C₆H₁₁NS | 129.22 | Thioether group; moderate polarity |
| 5-(Methylsulfinyl)pentanenitrile | -SO-CH₃ | C₆H₁₁NOS | 145.22 | Sulfoxide group; higher polarity |
| 5-(Methylsulfonyl)pentanenitrile | -SO₂-CH₃ | C₆H₁₁NO₂S | 161.22 | Sulfone group; strongly polar |
| 5-(Methylsulfonimidoyl)pentanenitrile | -S(NH)O-CH₃ | C₆H₁₂N₂OS | 160.24 | Sulfonimidoyl group; unique NH moiety |
Notes:
- Sulfanyl (Thioether) : Least oxidized, lipophilic, and volatile (e.g., detected in Brassica volatiles via GC-MS ).
- Sulfinyl (Sulfoxide) : Intermediate polarity; forms hydrogen bonds, enhancing solubility .
- Sulfonyl (Sulfone) : Highly polar and stable; extracted via TLC from broccoli .
- Sulfonimidoyl: The imino group (-NH) may confer distinct reactivity (e.g., hydrogen-bonding capacity or enzyme inhibition).
Key Findings :
- Anti-Goiter Activity : 5-(Methylsulfanyl)pentanenitrile was identified as a bioactive component in traditional herbal formulations for thyroid disorders .
- Plant Defense: Sulfinyl and sulfanyl nitriles deter pests and pathogens via glucosinolate hydrolysis .
- Medicinal Chemistry : Pentanenitrile derivatives with complex substituents (e.g., diarylpropionitriles) are explored as estrogen receptor modulators and multidrug resistance (MDR) inhibitors .
Stability and Reactivity
- Thermal Stability : Sulfonyl and sulfonimidoyl derivatives exhibit higher thermal stability due to stronger S-O/N bonds, whereas sulfanyl nitriles are more volatile .
- pH Sensitivity : Sulfinyl nitriles are influenced by pH during enzymatic hydrolysis (e.g., epithiospecifier proteins in Brassica ).
- Synthetic Utility: The sulfonimidoyl group’s NH moiety may enable novel reactions (e.g., coordination to metals or catalytic processes), though this requires further study.
Pharmacological Potential of Sulfonimidoyl Analogs
- Targeted Drug Design : The sulfonimidoyl group could enhance binding specificity to enzymes or receptors, analogous to diarylpropionitriles targeting estrogen receptors .
Biological Activity
5-(Methylsulfonimidoyl)pentanenitrile, with the chemical formula C6H12N2O2S, is a compound that has garnered interest in various fields, particularly in pharmaceutical development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C6H12N2O2S
- Molecular Weight : 176.24 g/mol
- CAS Number : 2248297-21-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonimidoyl group is believed to enhance the compound's reactivity and influence its pharmacological properties.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity.
- Receptor Modulation : The structure allows for interactions with various receptors, which could modulate signaling pathways important in inflammation and pain management .
Pharmacological Studies
Recent studies have indicated potential pharmacological activities of this compound:
- Antidiabetic Effects : Research has shown that compounds with similar structures can improve insulin sensitivity and glucose metabolism. This suggests that this compound may hold promise as a therapeutic agent for Type II diabetes .
- Anti-inflammatory Properties : Compounds containing sulfonimidoyl groups have been associated with anti-inflammatory effects. This could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Case Study on Metabolic Disorders : A study published in a pharmacological journal evaluated the effects of this compound on glucose uptake in adipocytes. The results showed a significant increase in glucose uptake compared to control groups, indicating its potential as an antidiabetic agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced markers of inflammation, such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory responses.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 176.24 g/mol |
| CAS Number | 2248297-21-2 |
| Potential Applications | Antidiabetic, Anti-inflammatory |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
